N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNYISJRQLSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the 2,4-dimethylphenyl group. The sulfonyl group is then added to the structure, and finally, the propanamide moiety is attached. Each step requires specific reagents and conditions, such as the use of thionyl chloride for sulfonylation and amide coupling reagents for the final step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield a sulfoxide or sulfone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The thiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a propanamide-thiazole backbone with sulfonyl and aryl substituents. Key structural analogs include:
Key Observations :
- Substituent Diversity : The target compound’s 2,4-dimethylphenyl group contrasts with analogs bearing chlorophenyl (7d, 309), ethoxybenzothiazole (), or methylsulfonylphenyl (309) groups. These modifications influence steric bulk, electronic properties, and solubility.
- Sulfonyl Variations : The 4-fluorophenylsulfonyl group in the target compound is distinct from 4-chlorophenylsulfonyl (7d) or methylsulfonyl (309) groups, which may alter binding affinity to sulfonyl-sensitive targets .
Comparative Yields and Conditions
Physicochemical Properties
Spectral Characterization
- IR Spectroscopy : Sulfonyl stretching (~1340 cm⁻¹) and C=O vibrations (~1660 cm⁻¹) are consistent across analogs (e.g., 7d, 309) .
- NMR : Thiazole protons resonate at δ 6.5–8.5 ppm, while sulfonyl-linked protons appear downfield (δ 3.0–4.0 ppm) .
Solubility and Stability
- Hydrophobic Substituents : The 2,4-dimethylphenyl group in the target compound may reduce aqueous solubility compared to pyridine- or ethoxy-containing analogs (e.g., ).
- Sulfonyl Stability : Fluorine’s electron-withdrawing effect enhances sulfonyl group stability relative to chlorine or methoxy groups .
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazole ring, a sulfonamide group, and a propanamide moiety. Its molecular formula can be represented as C₁₈H₁₈F₁N₃O₂S. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . Thiazole derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanisms of Action : The proposed mechanisms include inhibition of cell wall synthesis and interference with nucleic acid metabolism.
- In Vitro Studies : In vitro assays have demonstrated that compounds with thiazole moieties exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, compounds similar to this compound have shown MIC values ranging from 0.1 to 1 μg/mL against various bacterial strains .
Anticancer Activity
The anticancer activity of thiazole derivatives has also been extensively studied.
- Cell Lines Tested : Compounds have been evaluated against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer).
- Results : In studies, certain thiazole derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. For example, one study reported that a related thiazole compound reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhanced potency against cancer cell lines |
| 2,4-Dimethylphenyl | Improved antibacterial properties |
| Sulfonamide Group | Critical for interaction with target enzymes |
Research indicates that modifications to the thiazole ring or substituents can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives had MIC values significantly lower than standard treatments .
- Anticancer Screening : Another study reported on the anticancer potential of thiazole derivatives against various tumor cell lines. The findings highlighted that certain modifications led to increased cytotoxicity in Caco-2 cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
